

# Head-to-Head Comparison: Deunirmatrelvir vs. Molnupiravir in the Treatment of COVID-19

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deunirmatrelvir**

Cat. No.: **B12392783**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent oral antiviral candidates for the treatment of COVID-19: **deunirmatrelvir** (also known as VV116) and molnupiravir. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the current therapeutic landscape.

## Executive Summary

**Deunirmatrelvir** (VV116) and molnupiravir are both orally administered antiviral drugs that have demonstrated efficacy in the treatment of mild-to-moderate COVID-19. While no direct head-to-head clinical trials have been conducted between the two, this guide synthesizes available data from major clinical trials, including a head-to-head study of **deunirmatrelvir** against nirmatrelvir-ritonavir and the pivotal MOVE-OUT trial for molnupiravir, to provide a comparative analysis of their mechanisms of action, clinical efficacy, safety profiles, and experimental protocols.

## Mechanism of Action

Both **deunirmatrelvir** and molnupiravir function as prodrugs that are metabolized into their active forms to inhibit the replication of SARS-CoV-2, but they target the viral replication machinery in distinct ways.

**Deunirmatrelvir (VV116)** is a deuterated remdesivir hydrobromide, which is an oral analogue of remdesivir.<sup>[1]</sup> It is metabolized into its active nucleoside triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This inhibition leads to premature termination of viral RNA synthesis.

Molnupiravir is a prodrug of the synthetic nucleoside derivative  $\beta$ -D-N4-hydroxycytidine (NHC).<sup>[2]</sup> Once administered, it is converted to NHC triphosphate by host cell kinases. This active form is then incorporated into the viral RNA by the RdRp. The incorporated NHC can exist in two tautomeric forms, leading to mutations in the viral genome during replication through a process known as "viral error catastrophe," ultimately inhibiting the production of viable virus.<sup>[2]</sup>



[Click to download full resolution via product page](#)**Deunirmatrelvir (VV116) Mechanism of Action**

[Click to download full resolution via product page](#)

### Molnupiravir Mechanism of Action

## Clinical Efficacy

Direct comparative efficacy data between **deunirmatrelvir** and molnupiravir is not available. However, an indirect comparison can be made through their respective clinical trials against different comparators.

### **Deunirmatrelvir (VV116) vs. Nirmatrelvir-Ritonavir (Paxlovid)**

A phase 3, noninferiority, observer-blinded, randomized trial (NCT05341609) compared a 5-day course of oral **deunirmatrelvir** with nirmatrelvir-ritonavir in adults with mild-to-moderate COVID-19 at high risk for progression.[1][3]

| Endpoint                                                | Deunirmatrelvir<br>(VV116) (n=384) | Nirmatrelvir-<br>Ritonavir (n=387) | Hazard Ratio (95%<br>CI) |
|---------------------------------------------------------|------------------------------------|------------------------------------|--------------------------|
| Median Time to<br>Sustained Clinical<br>Recovery        | 4 days                             | 5 days                             | 1.17 (1.02 to 1.36)      |
| Progression to Severe<br>COVID-19 or Death<br>by Day 28 | 0                                  | 0                                  | -                        |

Data from the NCT05341609 trial as reported in the New England Journal of Medicine.

### Molnupiravir vs. Placebo (MOVE-OUT Trial)

The MOVE-OUT trial was a phase 3, randomized, placebo-controlled, double-blind study that evaluated the efficacy and safety of molnupiravir in at-risk, unvaccinated, nonhospitalized adults with mild-to-moderate COVID-19.

| Endpoint                    | Molnupiravir<br>(n=709) | Placebo<br>(n=699) | Absolute Risk<br>Reduction<br>(95% CI) | Relative Risk<br>Reduction (%) |
|-----------------------------|-------------------------|--------------------|----------------------------------------|--------------------------------|
| Hospitalization or<br>Death | 6.8%                    | 9.7%               | 3.0% (0.1 to 5.9)                      | 30                             |
| Deaths                      | 1                       | 9                  | -                                      | -                              |

Data from the final analysis of the MOVe-OUT trial.

## Safety and Tolerability

**Deunirmatrelvir (VV116) vs. Nirmatrelvir-Ritonavir (Paxlovid)**

In the head-to-head trial, **deunirmatrelvir** was associated with fewer adverse events compared to nirmatrelvir-ritonavir.

| Adverse Event Profile              | Deunirmatrelvir (VV116)<br>(n=384) | Nirmatrelvir-Ritonavir<br>(n=387) |
|------------------------------------|------------------------------------|-----------------------------------|
| Incidence of Any Adverse<br>Events | 67.4%                              | 77.3%                             |

Data from the NCT05341609 trial.

Molnupiravir vs. Placebo (MOVe-OUT Trial)

The adverse event profile for molnupiravir was comparable to that of the placebo in the MOVe-OUT trial.

| Adverse Event Profile              | Molnupiravir (n=710) | Placebo (n=701) |
|------------------------------------|----------------------|-----------------|
| Incidence of Any Adverse<br>Events | 30.4%                | 33.0%           |
| Drug-Related Adverse Events        | 12.0%                | 11.1%           |

Safety data from the MOVe-OUT trial.

## In-Vitro Activity

Both **deunirmatrelvir**'s active metabolite and molnupiravir's active metabolite have demonstrated potent in-vitro activity against various SARS-CoV-2 variants, including Omicron. Studies have shown that the target proteins for these antivirals (RdRp) are highly conserved across variants.

## Experimental Protocols

**Deunirmatrelvir (VV116) Phase 3 Trial (NCT05341609) Methodology**



[Click to download full resolution via product page](#)

### Deunirmatrelvir (VV116) Phase 3 Trial Workflow

- Study Design: A phase 3, noninferiority, observer-blinded, randomized trial.
- Participants: Symptomatic adults with mild-to-moderate COVID-19 at high risk of progression.
- Intervention: A 5-day course of either oral **deunirmatrelvir** or nirmatrelvir-ritonavir.

- Primary Endpoint: Time to sustained clinical recovery through day 28.
- Key Inclusion Criteria: Positive SARS-CoV-2 test, onset of symptoms within 5 days, and at least one risk factor for progression to severe disease.
- Key Exclusion Criteria: Hospitalization due to COVID-19, severe renal or hepatic impairment.

#### Molnupiravir (MOVE-OUT) Phase 3 Trial Methodology



[Click to download full resolution via product page](#)

## Molnupiravir (MOVE-OUT) Trial Workflow

- Study Design: A phase 3, randomized, placebo-controlled, double-blind trial.
- Participants: At-risk, unvaccinated, nonhospitalized adults with mild-to-moderate, laboratory-confirmed COVID-19.
- Intervention: Oral molnupiravir (800 mg) or placebo twice daily for 5 days.
- Primary Endpoint: The incidence of hospitalization or death through day 29.
- Key Inclusion Criteria: Laboratory-confirmed SARS-CoV-2 infection, symptom onset within 5 days, and at least one risk factor for severe COVID-19.
- Key Exclusion Criteria: Currently hospitalized, pregnant or breastfeeding, known hypersensitivity to any ingredient of the study intervention.

## Conclusion

Both **deunirmatrelvir** and molnupiravir represent valuable oral therapeutic options for the management of mild-to-moderate COVID-19 in high-risk populations. **Deunirmatrelvir** has demonstrated non-inferiority to nirmatrelvir-ritonavir with a potentially more favorable safety profile. Molnupiravir has shown a significant reduction in hospitalization and death compared to placebo. The choice between these agents in a clinical setting would likely depend on factors such as drug availability, potential drug-drug interactions (a notable concern with the ritonavir component of Paxlovid, the comparator for **deunirmatrelvir**), and specific patient characteristics. Further research, including direct head-to-head trials, would be beneficial to definitively establish the comparative efficacy and safety of **deunirmatrelvir** and molnupiravir.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. VV116 versus Nirmatrelvir–Ritonavir for Oral Treatment of Covid-19 - PMC  
[pmc.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. VV116 versus Nirmatrelvir-Ritonavir for Oral Treatment of Covid-19 - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Deunirmatrelvir vs. Molnupiravir in the Treatment of COVID-19]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392783#deunirmatrelvir-head-to-head-comparison-with-molnupiravir>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)